Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both bromine and sulfur atoms in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol . This reaction yields the desired compound in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene and thiazole rings can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted thiazole derivatives
- Sulfoxides and sulfones
- Biaryl compounds
Scientific Research Applications
Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is primarily related to its ability to interact with biological targets through its bromine and sulfur atoms. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s structure allows it to bind to specific molecular targets, such as proteins or nucleic acids, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit significant biological activity.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, known for their antimicrobial and antiviral properties.
Uniqueness: Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate stands out due to the combination of its bromine and sulfur atoms, which impart unique reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a promising candidate for drug development and material science applications .
Biological Activity
Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a bromine atom and a thiophene group. The molecular formula is C10H8BrN2O2S, which contributes to its reactivity and biological interactions.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The compound demonstrated potent growth inhibition with IC50 values comparable to established chemotherapeutic agents.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.5 | Induction of apoptosis |
A549 | 1.7 | Inhibition of tubulin polymerization |
HT-29 | 1.6 | Disruption of cell cycle progression |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity in treated cells .
2. Antimicrobial Properties
This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in cellular processes such as DNA replication and cell division. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
2. Disruption of Cell Signaling
By interfering with cell signaling pathways, this compound can alter gene expression and metabolic processes within cells, contributing to its antiproliferative effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study published in Nature, this compound was tested on xenograft models of human tumors. The compound significantly reduced tumor volume compared to control groups, indicating its potential for clinical application in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .
Properties
Molecular Formula |
C9H6BrNO2S2 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
methyl 2-bromo-5-thiophen-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-3-2-4-14-5/h2-4H,1H3 |
InChI Key |
XAXMTWZWQIVNKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2=CC=CS2 |
Origin of Product |
United States |
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